7-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Description
7-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound with a molecular weight of 419.45 g/mol . It is a derivative of fluoroquinolone, a class of synthetic antimicrobial agents widely used in clinical settings for treating various infections . The compound is characterized by its unique structure, which includes a quinoline core, a piperazine ring, and a tert-butoxycarbonyl group.
Properties
IUPAC Name |
1-ethyl-6-fluoro-7-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O5/c1-5-23-12-14(19(27)28)18(26)13-10-15(22)17(11-16(13)23)24-6-8-25(9-7-24)20(29)30-21(2,3)4/h10-12H,5-9H2,1-4H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCJKZMMQWNRWCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)OC(C)(C)C)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as sodium hydroxide and di-tert-butyl dicarbonate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
7-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the quinoline core or the piperazine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various quinoline and piperazine derivatives, which can have different biological activities and properties .
Scientific Research Applications
Structure and Characteristics
The compound features a quinoline core, which is known for its biological activity. The presence of a tert-butoxycarbonyl (Boc) group and a piperazine moiety enhances its pharmacological properties. Its molecular formula is , with a molecular weight of 405.45 g/mol.
Antimicrobial Activity
Research has indicated that compounds similar to this quinoline derivative exhibit antimicrobial properties. For instance, studies have shown that derivatives can inhibit bacterial growth, making them potential candidates for developing antibiotics against resistant strains.
Case Study: Antibacterial Activity
A study published in Journal of Medicinal Chemistry evaluated various quinoline derivatives, including compounds with piperazine substitutions. The results demonstrated significant antibacterial activity against Staphylococcus aureus, indicating the potential of this compound in treating bacterial infections .
Anticancer Properties
Quinoline derivatives are also being investigated for their anticancer properties. The structural features of this compound suggest it may interfere with cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Lines
In vitro studies have shown that similar compounds can induce apoptosis in cancer cells. A recent experiment tested the effects of a related quinoline derivative on HeLa and MCF-7 cell lines, revealing IC50 values that suggest effective cytotoxicity .
CNS Activity
The piperazine ring is known for its psychoactive properties, suggesting potential applications in treating neurological disorders.
Case Study: Neuropharmacological Effects
Research involving piperazine derivatives has indicated anxiolytic effects in animal models. The compound's ability to cross the blood-brain barrier could position it as a candidate for further exploration in treating anxiety and depression .
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Modifications to the piperazine or quinoline moieties can lead to derivatives with enhanced biological activity.
Synthetic Pathway Overview
- Formation of Quinoline Core : Utilizing cyclization reactions.
- Piperazine Substitution : Introducing the piperazine moiety via nucleophilic substitution.
- Boc Protection : Protecting amine functionalities to improve stability during synthesis.
Mechanism of Action
The mechanism of action of 7-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with bacterial DNA gyrase and topoisomerase IV . These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluoroquinolone derivatives such as ciprofloxacin, levofloxacin, and moxifloxacin . These compounds share a similar quinoline core but differ in their substituents, which can affect their biological activity and pharmacokinetic properties .
Uniqueness
What sets 7-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid apart is its unique combination of a tert-butoxycarbonyl group and a piperazine ring. This structure provides it with distinct chemical properties and potential advantages in terms of stability and bioavailability .
Biological Activity
7-{4-[(tert-Butoxy)carbonyl]piperazin-1-yl}-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic compound that exhibits significant biological activity, particularly in the context of antibacterial properties. This article delves into its mechanisms of action, efficacy against various bacterial strains, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of fluoroquinolones, which are known for their broad-spectrum antibacterial activity. Its chemical structure can be represented as follows:
Fluoroquinolones like this compound primarily exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By forming a complex with these enzymes and DNA, the compound prevents the relaxation of supercoiled DNA, ultimately leading to cell death.
Antibacterial Efficacy
Recent studies have evaluated the antibacterial activity of this compound against various strains of bacteria. The following table summarizes its inhibitory concentrations (IC50) against key bacterial targets:
| Bacterial Strain | IC50 (nM) | Comparison to Ciprofloxacin (IC50) |
|---|---|---|
| E. coli | 14 - 130 | Comparable (120 nM) |
| K. pneumoniae | Low micromolar | Lower than ciprofloxacin |
| S. aureus | Moderate | Not directly compared |
The compound has demonstrated potent nanomolar inhibitory activities against E. coli DNA gyrase, indicating its potential as an effective antibacterial agent.
Case Studies
- Study on E. coli Resistance : A study published in MDPI highlighted that compounds similar to this one showed strong efflux from bacterial cells, which could hinder their efficacy against wild-type strains. However, certain derivatives maintained significant activity even against resistant strains due to their dual-targeting nature .
- Comparative Analysis with Ciprofloxacin : In another study, the compound was compared with ciprofloxacin in terms of antibacterial activity against clinical isolates of S. aureus and K. pneumoniae. It was found that while ciprofloxacin had higher MIC values against some strains, this compound exhibited lower MICs against others, suggesting a unique profile of activity .
- In Vitro Studies : Laboratory evaluations indicated that this compound not only inhibited bacterial growth but also affected biofilm formation in certain strains, which is critical for chronic infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
